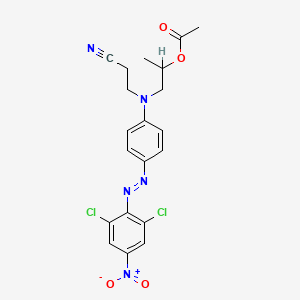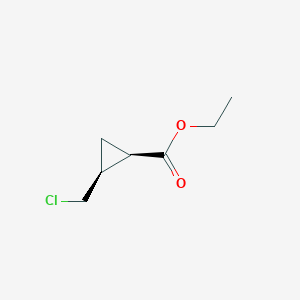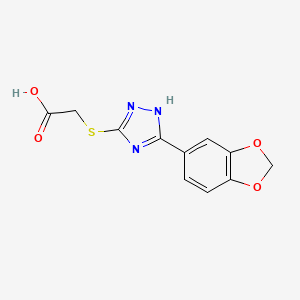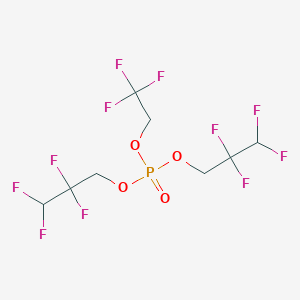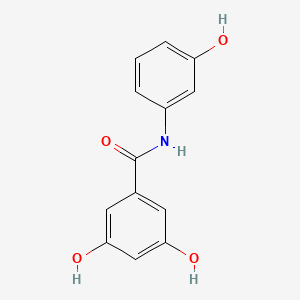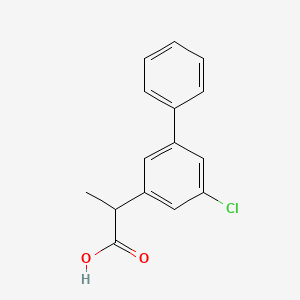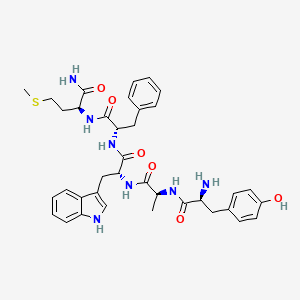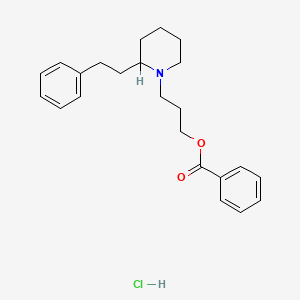
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenethyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride typically involves multiple steps. One common route starts with the preparation of 1-Piperidinepropanol, which can be synthesized by the reduction of the corresponding ketone using a reducing agent such as sodium borohydride. The phenethyl group can be introduced through a nucleophilic substitution reaction, where the piperidine ring reacts with a phenethyl halide under basic conditions. The final step involves the esterification of the hydroxyl group with benzoic acid in the presence of a dehydrating agent like thionyl chloride to form the benzoate ester. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride can be compared with other similar compounds such as:
1-Piperidinepropanol, 2-phenethyl-, acetate, hydrochloride: Similar structure but with an acetate ester instead of a benzoate ester.
1-Piperidinepropanol, 2-phenethyl-, propionate, hydrochloride: Similar structure but with a propionate ester instead of a benzoate ester.
These compounds share similar chemical properties but may differ in their reactivity, stability, and biological activity due to the different ester groups.
特性
CAS番号 |
78219-45-1 |
|---|---|
分子式 |
C23H30ClNO2 |
分子量 |
387.9 g/mol |
IUPAC名 |
3-[2-(2-phenylethyl)piperidin-1-yl]propyl benzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c25-23(21-12-5-2-6-13-21)26-19-9-18-24-17-8-7-14-22(24)16-15-20-10-3-1-4-11-20;/h1-6,10-13,22H,7-9,14-19H2;1H |
InChIキー |
NSTHKUHNWFVDDL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)CCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


